molecular formula C12H15NO4 B556255 N-Benzoyl-L-threonine methyl ester CAS No. 79893-89-3

N-Benzoyl-L-threonine methyl ester

Cat. No.: B556255
CAS No.: 79893-89-3
M. Wt: 237,26 g/mole
InChI Key: KHOWDUMYRBCHAC-SCZZXKLOSA-N
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Description

N-Benzoyl-L-threonine methyl ester is a chemical compound with the molecular formula CH₃CH(OH)CH(NHCOC₆H₅)CO₂CH₃. It is commonly used in peptide synthesis and has applications in various fields of scientific research .

Scientific Research Applications

N-Benzoyl-L-threonine methyl ester has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

N-Benzoyl-L-threonine methyl ester is a derivative of threonine . . It’s often used in peptide synthesis , suggesting that it may interact with various enzymes and proteins involved in this process.

Biochemical Pathways

Given its use in peptide synthesis , it may play a role in the processes of protein synthesis and degradation.

Result of Action

Given its use in peptide synthesis , it may influence the structure and function of proteins in the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzoyl-L-threonine methyl ester can be synthesized through the esterification of N-Benzoyl-L-threonine. The reaction typically involves the use of methanol and a suitable acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps may include distillation and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-L-threonine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzoyl-L-threonine methyl ester is unique due to the presence of both a hydroxyl group and a benzoyl-protected amino group. This dual functionality allows for selective reactions and makes it a versatile reagent in peptide synthesis. Compared to similar compounds, it offers distinct reactivity patterns and can be used in a broader range of synthetic applications .

Properties

IUPAC Name

methyl (2S,3R)-2-benzamido-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOWDUMYRBCHAC-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352948
Record name N-Benzoyl-L-threonine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79893-89-3
Record name N-Benzoyl-L-threonine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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